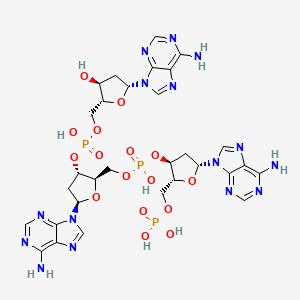
2,18-Dichlorooctadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorostearic acid is a chlorinated fatty acid with the chemical formula C18H34Cl2O2. It is a derivative of stearic acid, where two hydrogen atoms are replaced by chlorine atoms. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dichlorostearic acid can be synthesized through the chlorination of oleic acid in methylene chloride at low temperatures, typically around -15°C . The chlorination process involves the addition of chlorine atoms to the double bond of oleic acid, resulting in the formation of dichlorostearic acid.
Industrial Production Methods: In industrial settings, dichlorostearic acid is produced by chlorinating stearic acid or its derivatives. The process involves the use of chlorinating agents such as chlorine gas or sulfuryl chloride under controlled conditions to ensure the selective chlorination of the fatty acid .
Analyse Chemischer Reaktionen
Types of Reactions: Dichlorostearic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dichlorostearic acid derivatives.
Reduction: Reduction reactions can convert dichlorostearic acid to its corresponding alcohols.
Substitution: Chlorine atoms in dichlorostearic acid can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and diborane are used.
Substitution: Nucleophilic reagents like sodium hydroxide and ammonia can facilitate substitution reactions.
Major Products Formed:
Oxidation: Dichlorostearic acid derivatives with additional oxygen-containing functional groups.
Reduction: Dichlorostearic alcohols.
Substitution: Compounds with substituted functional groups replacing chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Dichlorostearic acid has a wide range of applications in scientific research:
Wirkmechanismus
Dichlorostearic acid exerts its effects through various mechanisms:
Vergleich Mit ähnlichen Verbindungen
Chlorostearic Acid: Similar to dichlorostearic acid but with only one chlorine atom.
Dichloropalmitic Acid: A chlorinated fatty acid with a shorter carbon chain.
Dichloromyristic Acid: Another chlorinated fatty acid with an even shorter carbon chain.
Uniqueness: Dichlorostearic acid is unique due to its specific chlorination pattern and its ability to inhibit mutagenicity. Its distinct properties make it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C18H34Cl2O2 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
2,18-dichlorooctadecanoic acid |
InChI |
InChI=1S/C18H34Cl2O2/c19-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(20)18(21)22/h17H,1-16H2,(H,21,22) |
InChI-Schlüssel |
DVTIZYBRUKZONM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCCCCl)CCCCCCCC(C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B13759569.png)
![N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B13759573.png)







![N-[1-(2,4-dimethylphenoxy)propan-2-yl]-N-ethyl-2-(2-methylpiperidin-1-yl)acetamide](/img/structure/B13759624.png)


![2-[1-oxido-6-(1-oxidopyridin-1-ium-2-yl)pyridin-2-ylidene]pyridin-1-ium 1-oxide](/img/structure/B13759644.png)
